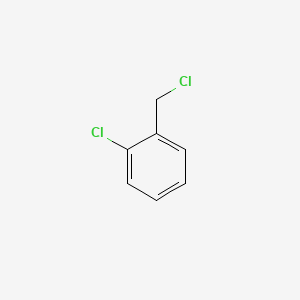
4-(Trifluoromethoxy)PhenylhydrazineHydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethoxy)PhenylhydrazineHydrochloride is an organic compound with the molecular formula C7H8ClF3N2O. It is a white to light brown powder that is used as an organic building block in various chemical syntheses . This compound is known for its trifluoromethoxy group, which imparts unique chemical properties.
Preparation Methods
The synthesis of 4-(Trifluoromethoxy)PhenylhydrazineHydrochloride typically involves the reaction of 4-(Trifluoromethoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
4-(Trifluoromethoxy)PhenylhydrazineHydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Trifluoromethoxy)PhenylhydrazineHydrochloride is used in scientific research for the synthesis of pyrazole-containing bisphosphonate esters, which have applications in medicinal chemistry . It is also used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . In biology, it may be used in the study of enzyme inhibitors and other bioactive molecules .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)PhenylhydrazineHydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 4-(Trifluoromethoxy)PhenylhydrazineHydrochloride include:
4-(Trifluoromethyl)Phenylhydrazine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its reactivity and applications.
4-FluorophenylhydrazineHydrochloride: This compound has a fluorine atom instead of a trifluoromethoxy group, leading to different chemical properties and uses.
4-MethoxyphenylhydrazineHydrochloride: This compound has a methoxy group instead of a trifluoromethoxy group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical properties that can be leveraged in various synthetic and research applications .
Properties
CAS No. |
13115-72-7 |
|---|---|
Molecular Formula |
O8S2Th |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-1-{[(2-ethylhexyl)oxy]methyl}-3H-benzimidazol-1-ium](/img/structure/B1173209.png)







